A Comprehensive Technical Guide to 2-(4-Fluorophenyl)-2-methylpropanenitrile
A Comprehensive Technical Guide to 2-(4-Fluorophenyl)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of 2-(4-Fluorophenyl)-2-methylpropanenitrile, a key organic intermediate. The guide details its chemical identity, physicochemical properties, a validated synthesis protocol, and its significant applications, particularly within the pharmaceutical industry. Furthermore, it outlines critical safety and handling procedures to ensure its proper use in a laboratory and research setting. This guide is intended to serve as a comprehensive resource, grounded in authoritative data, to support professionals in drug development and chemical research.
Chemical Identity and Properties
Nomenclature and Identifiers
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Systematic Name: 2-(4-Fluorophenyl)-2-methylpropanenitrile
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CAS Number: 93748-09-5[1]
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Molecular Formula: C₁₀H₁₀FN
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InChI Key: UOEIWAZNZTXYSC-UHFFFAOYSA-N[1]
Physicochemical Properties
The integration of a fluorophenyl group and a nitrile moiety imparts this molecule with a unique set of properties, making it a valuable building block in organic synthesis. The fluorine atom can enhance metabolic stability and binding affinity in derivative compounds, while the nitrile group serves as a versatile reactive point for further chemical modifications.[2]
| Property | Value | Source |
| Molecular Weight | 163.19 g/mol | [1] |
| Physical State | Not explicitly stated, but related compounds are liquids at room temperature. | N/A |
| Storage | Recommended to be sealed and stored in a dry, room temperature environment. | [3] |
Synthesis and Mechanistic Insights
Overview of Synthetic Strategy
The synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile can be achieved through several routes. A common and effective method involves the double alkylation of a precursor, 4-fluorophenylacetonitrile.[1] This strategy leverages the acidity of the α-protons of the nitrile, which can be sequentially removed by a strong base to form a stabilized carbanion. This nucleophile is then reacted with an alkylating agent, such as methyl iodide, in two successive steps to create the final quaternary carbon center.[1]
This method is advantageous due to the availability of the starting materials and the robustness of the reaction. The choice of a strong, non-nucleophilic base is critical to favor deprotonation over competing side reactions.
Detailed Experimental Protocol: Double Alkylation of 4-Fluorophenylacetonitrile
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
4-Fluorophenylacetonitrile
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Sodium hydride (NaH) or similar strong base
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Methyl iodide (CH₃I)
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Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
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Quenching solution (e.g., saturated aqueous ammonium chloride)
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Extraction solvent (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride in the anhydrous solvent under a nitrogen atmosphere.
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Deprotonation (First Alkylation): Cool the suspension to 0°C in an ice bath. Slowly add a solution of 4-fluorophenylacetonitrile in the anhydrous solvent via the dropping funnel. Allow the mixture to stir at this temperature for 30-60 minutes.
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First Alkylation: Add one equivalent of methyl iodide dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Second Alkylation: Cool the reaction mixture back to 0°C and repeat steps 2 and 3 with another equivalent of sodium hydride and methyl iodide to introduce the second methyl group.
-
Workup: After the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Workflow Visualization
Caption: Double alkylation synthesis workflow for 2-(4-Fluorophenyl)-2-methylpropanenitrile.
Applications in Research and Development
The nitrile functional group is a highly versatile synthon in organic chemistry, and its presence in this molecule opens numerous avenues for further chemical transformations.[1] Nitrile-containing compounds are prevalent in therapeutic drugs, where the nitrile group can modulate physicochemical properties, enhance binding affinity to protein targets, and block metabolically unstable sites.[4]
Key Applications:
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Pharmaceutical Intermediate: This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, related structures are key intermediates in the production of drugs like Fexofenadine, an antihistamine.[5] The aminophenyl derivative of this compound is an important intermediate for synthesizing protein kinase and angiogenesis inhibitors.[6]
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Medicinal Chemistry: The introduction of the 2-(4-fluorophenyl)-2-methylpropyl group into a molecule can be a strategic move in lead optimization. The fluorine atom can improve metabolic stability and the overall pharmacokinetic profile of a drug candidate.[2][4]
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Agrochemicals and Materials Science: While less documented, the unique electronic properties conferred by the fluorophenyl and nitrile groups suggest potential applications in the development of novel agrochemicals and advanced materials, such as polymers with specific thermal or chemical resistance properties.[7]
Safety, Handling, and Storage
GHS Hazard Classification
While a specific safety data sheet for 2-(4-Fluorophenyl)-2-methylpropanenitrile was not retrieved, the hazard classification can be inferred from analogous structures like 2-(4-Bromophenyl)-2-methylpropanenitrile and other nitriles.[8] Organic nitriles should be handled with care due to their potential toxicity.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Likely Category 4 | Harmful if swallowed.[8][9] |
| Acute Toxicity, Inhalation | Likely Category 4 | Harmful if inhaled.[8][9] |
| Skin Corrosion/Irritation | Likely Category 2 | Causes skin irritation.[9][10] |
| Serious Eye Damage/Irritation | Likely Category 2/2A | Causes serious eye irritation.[9][10] |
| Aquatic Hazard, Long-Term | Possible | Toxic to aquatic life with long lasting effects.[8] |
Note: This table is based on related compounds and represents potential hazards. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
Recommended Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[11]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber). Inspect gloves before use.[11]
-
Skin and Body Protection: Wear a lab coat or other appropriate protective clothing.[10]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.[10]
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]
Storage and Stability
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Storage Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][10]
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Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.
References
- Benchchem. (n.d.). 2-(4-Fluorophenyl)propanenitrile | 51965-61-8.
- Benchchem. (n.d.). 2-(4-Fluorophenyl)-2-methylpropanenitrile | 93748-09-5.
- PubChem. (n.d.). 2-(4-Bromophenyl)-2-methylpropanenitrile | C10H10BrN | CID 10443591.
- PubChem. (n.d.). 2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile | C11H14N2 | CID 58298475.
- Google Patents. (n.d.). CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Fluorophenylacetonitrile.
- TCI Chemicals. (n.d.). 2-(4-Bromophenyl)-2-methylpropanenitrile | 101184-73-0.
- SIOC Journals. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(09), 1643-1652.
- Google Patents. (n.d.). WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
- SynQuest Labs. (n.d.). Safety Data Sheet - 2-(4-Fluorophenyl)propan-2-ol.
- Advanced Chemical Research. (n.d.). The Versatile Role of Nitriles in Modern Organic Synthesis.
- BLDpharm. (n.d.). 101184-73-0 | 2-(4-Bromophenyl)-2-methylpropanenitrile.
- Angene Chemical. (n.d.). Safety Data Sheet - 2-(4-Chlorophenyl)-2-methylpropan-1-ol.
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